D-Arabinose Phenylhydrazone

Vue d'ensemble

Description

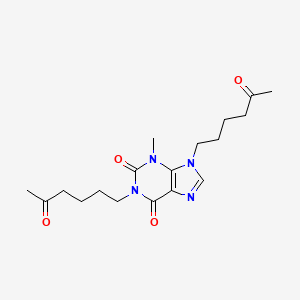

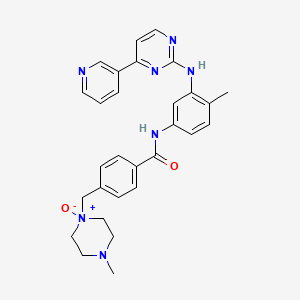

D-Arabinose Phenylhydrazone is a notable compound extensively employed in the field of biomedicine . It serves as a vital constituent for investigating and treating a plethora of ailments such as cancer and diabetes . It is also used as an intermediate in the synthesis of D-Neopterin .

Synthesis Analysis

While specific synthesis methods for D-Arabinose Phenylhydrazone were not found, a related compound, benzimidazole phenylhydrazone, was synthesized and characterized by 1H-NMR, ESI-MS, and elemental analysis .Molecular Structure Analysis

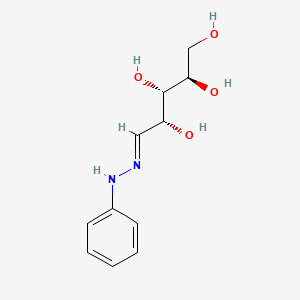

The molecular formula of D-Arabinose Phenylhydrazone is C11H16N2O4 . The IUPAC name is (2R,3S,4R,5E)-5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol .Physical And Chemical Properties Analysis

D-Arabinose Phenylhydrazone is a yellow solid . The molecular weight is 240.26 .Applications De Recherche Scientifique

1. Role in Sponge Connective Tissue

D-Arabinose, a rare sugar in the animal kingdom, was isolated from sponge connective tissue, specifically from the complex acidic polysaccharide of Hippospongia gossypina. A derivative of arabinose, the 1-benzyl-1-phenylhydrazone, was prepared for further characterization. This study suggests a biological role for spongonucleotides containing D-Arabinose (Katzman, Lisowska, & Jeanloz, 1970).

2. Preparation of 2-Deoxyaldoses

D-Arabinose Phenylhydrazone is used in the preparation of 2-deoxyaldoses. The process involves acetylation of D-mannose phenylhydrazone to produce acetylated D-arabino-1-phenyl-azo-1-(E)-hexene and subsequent reduction to form 2-deoxy-D-arabino-hexose phenylhydrazone (Jørgensen & Pedersen, 1997).

3. Fungal Arabinan and L-Arabinose Metabolism

D-Arabinose is part of the pentose phosphate pathway in fungal metabolism. As an essential pentose, it plays a role in the breakdown of plant polymers by fungi, which is crucial for biofuel production and other biotechnological applications (Seiboth & Metz, 2011).

4. Bacterial Pentose Metabolism

D-Arabinose is involved in the non-phosphorylative pathway of pentose metabolism in bacteria and archaea. This pathway converts pentoses like D-arabinose to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate intermediate, highlighting its significance in microbial carbohydrate metabolism (Watanabe et al., 2019).

5. Erythroascorbic Acid Biosynthesis in Candida Albicans

D-Arabinose dehydrogenase in Candida albicans is involved in the biosynthesis of D-erythroascorbic acid, an antioxidant. This process is crucial for understanding the metabolic pathways and potential therapeutic targets in Candida albicans (Kim, Huh, Kim, Hwang, & Kang, 1996).

6. Metabolic Engineering for Carbohydrate Conversion

The research on L-Arabinose isomerase and D-Xylose isomerase from Lactobacillus reuteri provides insight into the metabolic engineering for the conversion of carbohydrates such as D-galactose and D-glucose, relevant in food and pharmaceutical industries (Staudigl, Haltrich, & Peterbauer, 2014).

7. Simultaneous Utilization of D-Glucose and L-Arabinose

The study on Corynebacterium glutamicum demonstrates the simultaneous utilization of D-glucose and L-arabinose. This finding is significant for biotechnological applications, particularly in the production of biofuels and bioproducts (Kawaguchi et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

(2R,3S,4R,5E)-5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c14-7-10(16)11(17)9(15)6-12-13-8-4-2-1-3-5-8/h1-6,9-11,13-17H,7H2/b12-6+/t9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFBUGYDKFCOBD-LOVNDBIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747052 | |

| Record name | (2R,3S,4R,5E)-5-(2-Phenylhydrazinylidene)pentane-1,2,3,4-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Arabinose Phenylhydrazone | |

CAS RN |

28767-74-0 | |

| Record name | (2R,3S,4R,5E)-5-(2-Phenylhydrazinylidene)pentane-1,2,3,4-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

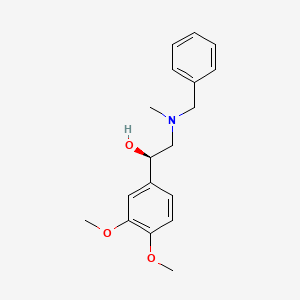

![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)

![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)